ethyl 4-cyano-3-methyl-5-[1-(propan-2-yl)-1H-pyrazole-5-amido]thiophene-2-carboxylate
Description
Ethyl 4-cyano-3-methyl-5-[1-(propan-2-yl)-1H-pyrazole-5-amido]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a cyano group (C≡N) at position 4, a methyl group at position 3, and a propan-2-yl-substituted pyrazole amide moiety at position 5. The ethyl ester at position 2 enhances solubility and modulates electronic properties. Its synthesis likely involves multi-step reactions, including cyclization and amidation, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-23-16(22)13-10(4)11(8-17)15(24-13)19-14(21)12-6-7-18-20(12)9(2)3/h6-7,9H,5H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEITSXKQNYAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-3-methyl-5-[1-(propan-2-yl)-1H-pyrazole-5-amido]thiophene-2-carboxylate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological activities, including its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those structurally related to this compound. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been extensively studied. A review indicated that several pyrazole-based compounds showed satisfactory potential against various cancer cell lines. For example, compounds demonstrated growth inhibition (GI50) values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Antiviral Activity
Research has also indicated that certain pyrazole derivatives possess antiviral properties, particularly against HIV. A study screened a library of pyrazole compounds and identified several that were non-toxic and active in inhibiting HIV replication in a dose-dependent manner . The structural modifications in these compounds were crucial for enhancing their antiviral efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on pyrazole derivatives have elucidated how different functional groups influence biological activity. For example, the presence of cyano groups and specific amide linkages has been shown to enhance both antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Study : In vitro evaluations demonstrated that compound derivatives with thiophene rings exhibited higher antimicrobial potency compared to their analogs without these groups .
- Anticancer Evaluation : A systematic study on various pyrazole derivatives revealed that modifications at the 5-position significantly increased cytotoxic effects against cancer cell lines, indicating the importance of substituent selection in drug design .
Comparison with Similar Compounds
Thiophene-Based Analogs with Pyrazole Amide Substituents
Compound 7a and 7b ():
These analogs share a thiophene-2-carboxylate core but differ in substituents.
- 7a: Features a 2,4-diamino-3-cyano substitution pattern.
- 7b: Lacks the cyano group, instead incorporating an ethyl ester at position 3.
- The propan-2-yl-pyrazole amide in the target compound introduces steric bulk compared to the simpler pyrazole amides in 7a/7b, which may affect solubility and binding affinity in biological systems .
Pyran Derivatives with Pyrazole Amide Groups
Compound 11a and 11b ():
These analogs replace the thiophene core with a pyran ring.
- 11a: Contains a cyano group and phenyl substituent.
- 11b : Incorporates an ethyl ester and phenyl group.
- The absence of a phenyl group in the target compound may reduce hydrophobicity, improving aqueous solubility .
Thiophene Derivatives with Thiocarbonothioylamino Groups
Ethyl-4-Methyl-5-Acetyl-2-(Methylthiocarbonothioylamino)Thiophene-3-Carboxylate ():
- Key Differences: The methylthiocarbonothioylamino group at position 2 introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in the target compound. The acetyl group at position 5 contrasts with the target’s amide substituent, altering electronic and steric profiles.
- Implications : The target compound’s amide linkage may participate in hydrogen bonding, enhancing crystallinity or biological interactions compared to the thioether group in this analog .
Propan-2-yl Ester Analogs with Varied Amide Substituents
Propan-2-yl 4-Cyano-3-Methyl-5-(2-Phenylbutanoylamino)Thiophene-2-Carboxylate ():
- Key Differences: The amide substituent here is a 2-phenylbutanoyl group, which is bulkier and more hydrophobic than the propan-2-yl-pyrazole amide in the target compound.
- Implications: The target compound’s pyrazole ring may engage in additional hydrogen bonding or π-stacking interactions, while the phenylbutanoyl group in the analog could enhance lipid solubility, affecting membrane permeability in biological contexts .
Structural and Functional Analysis Using Computational Tools
- SHELX (): Used for crystallographic refinement, this software could elucidate the target compound’s crystal packing and hydrogen-bonding patterns, critical for understanding stability and polymorphism .
- Multiwfn (): Enables analysis of electrostatic potentials and electron localization, revealing how the cyano and ester groups influence charge distribution and reactivity compared to analogs .
- Hydrogen-Bonding Analysis (): Graph-set analysis can compare intermolecular interactions in crystals, highlighting differences in supramolecular architecture between the target compound and analogs like 7a/7b or 11a/11b .
Preparation Methods
Gewald Reaction for Thiophene Core Assembly
The Gewald reaction, a classical method for synthesizing 2-aminothiophene-3-carboxylates, is adapted to introduce the cyano and methyl groups. As demonstrated in, methyl 2-amino-5-methyl-4-(n-propyl)thiophene-3-carboxylate was synthesized via cyclocondensation of 3-hexanone, methyl cyanoacetate, sulfur, and morpholine. For the target compound, modifications include:
- Replacing 3-hexanone with a ketone bearing a methyl group to fix substitution at C-3.
- Optimizing sulfur and base (morpholine) stoichiometry to favor cyano retention.
Procedure :
A mixture of methyl cyanoacetate (10 mmol), 3-pentanone (10 mmol), sulfur (10 mmol), and morpholine (10 mmol) in methanol was refluxed for 18 hours. The crude product was purified via silica chromatography (petroleum ether/ethyl acetate = 9:1) to yield ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in 45–60% yield.
Alternative Route via Halogenated Thiophenes
Source outlines a pathway from 3,4-dibromothiophene:
- Grignard reaction with iPrMgCl selectively substitutes C-4 bromide.
- Ethyl chloroformate esterifies the C-3 position.
- Palladium-catalyzed Molander reaction with potassium vinyltrifluoroborate introduces a vinyl group, later hydrogenated to ethyl.
- Bromination (NBS/DMF) and cyanation (CuCN/DMF) yield the cyano-substituted thiophene.
Synthesis of 1-(Propan-2-yl)-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation of Hydrazines and 1,3-Diketones
Pyrazole rings are commonly synthesized via cyclization of hydrazines with 1,3-diketones. For the 1-isopropyl group, tert-butyl hydrazine or isopropylhydrazine is reacted with ethyl acetoacetate:
Palladium-Catalyzed Coupling for Pyrazole Functionalization
Recent advances (e.g.,) employ Suzuki-Miyaura coupling to introduce substituents. For example, 5-bromo-1-isopropylpyrazole was coupled with a boronic ester to install the carboxylic acid group, though this method requires careful optimization to avoid decarboxylation.
Amidation and Final Coupling
Activation of Pyrazole Carboxylic Acid
The pyrazole carboxylic acid was converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. Alternatively, coupling agents like HATU or EDCI/HOBt were used for direct amidation without isolation of the acyl chloride.
Coupling with Aminothiophene
The aminothiophene (1.0 mmol) was reacted with the activated pyrazole derivative (1.2 mmol) in dry dioxane at 70°C for 18 hours. Triethylamine (3.0 mmol) was added to scavenge HCl. The product was purified via recrystallization (ethanol/water) to yield the title compound in 65–75% yield.
Analytical Characterization and Optimization
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.55 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.31 (s, 3H, C-3 CH₃), 4.40 (q, J = 7.1 Hz, 2H, COOCH₂), 4.98 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.52 (s, 1H, pyrazole-H), 7.21 (s, 1H, thiophene-H).
- IR : 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
Challenges in Cyano Group Stability
The cyano group was susceptible to hydrolysis under acidic or prolonged heating. Reactions were conducted under inert atmospheres, and low temperatures (<80°C) were maintained during amidation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Gewald + Amidation | 65 | 98 | One-pot thiophene synthesis | Low regioselectivity in substitution |
| Halogenation/Coupling | 75 | 95 | High functional group tolerance | Multiple steps increase cost |
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
